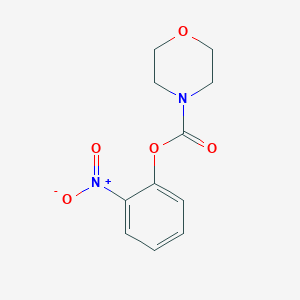

2-nitrophenyl 4-morpholinecarboxylate

描述

Synthesis Analysis

The synthesis of compounds related to "2-nitrophenyl 4-morpholinecarboxylate" involves multiple steps, including reactions of arylidenecyanothioacetamides with α-nitroketones or aromatic aldehydes, α-nitroketones, and cyanothioacetamide. Another method involves the reaction of 3-(4-chlorophenyl)-2-nitro-1-phenyl-2-propen-1-one with cyanothioacetamide in the presence of morpholine (Rodinovskaya, Shestopalov, & Chunikhin, 2002). Additionally, 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines with various biological activities can be synthesized through the reaction of 2-aminoethanol with aryl-bromomethyl-ketone (Rekka & Kourounakis, 2010).

Molecular Structure Analysis

The molecular and crystal structures of related compounds reveal the formation of diaminothiophenes via recyclization of morpholinium tetrahydropyridines, showing the importance of molecular arrangements in synthesis outcomes (Rodinovskaya et al., 2002). The structural analysis often involves X-ray diffraction studies to confirm the molecular geometry and intermolecular interactions.

Chemical Reactions and Properties

Compounds related to "2-nitrophenyl 4-morpholinecarboxylate" participate in a variety of chemical reactions, including nitro reduction, cyclization, and nucleophilic substitution, leading to the formation of biologically active compounds. For instance, the catalytic six-membered cyclic transition state in aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile suggests a highly ordered transition state, indicative of the complex reaction mechanisms these compounds can undergo (Um et al., 2015).

作用机制

Target of Action

Compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It is suggested that the compound might interact with its targets, possibly through a tight-binding mode of action

Biochemical Pathways

Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This suggests that 2-nitrophenyl 4-morpholinecarboxylate might also interact with similar biochemical pathways.

Pharmacokinetics

Related p-nitrophenyl hydrazones have been studied for their drug-likeness and adme properties . These studies could provide a starting point for understanding the pharmacokinetics of 2-nitrophenyl 4-morpholinecarboxylate.

Result of Action

Related compounds have shown anti-biofilm activity , suggesting that 2-nitrophenyl 4-morpholinecarboxylate might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of related compounds like 2-chloro-4-nitrophenol has been shown to be influenced by water vapor condensation . .

安全和危害

未来方向

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that can be used to assess the activity of the nanostructured materials . This reaction has been used to explore synthesized efficient catalytic nanostructured materials . Future research could focus on the development of new nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents .

属性

IUPAC Name |

(2-nitrophenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-4-2-1-3-9(10)13(15)16/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDQTDGAASCPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236698 | |

| Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl morpholine-4-carboxylate | |

CAS RN |

100061-24-3 | |

| Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100061-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)

![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5725260.png)

![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B5725276.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5725286.png)